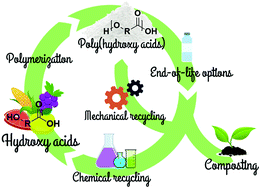Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options
Polymer Chemistry Pub Date: 2020-04-03 DOI: 10.1039/D0PY00088D
Abstract
Poly(hydroxy acids) have been gaining increasing attention in the search for novel sustainable materials to replace petrochemical polymers in packaging applications. Poly(hydroxy acids) are polyesters that are obtained using hydroxy acids as the starting materials, which are derived from renewable resources and biowaste. These biopolymers have attracted a lot of attention since some of them will be in the near future competitive in price to polyolefins, show excellent mechanical and barrier properties, and can be potentially recycled by physical and chemical routes. Most of the current poly(hydroxy acids) are mainly prepared by ring-opening polymerization (ROP) of cyclic monomers derived from hydroxy acids. However, their direct polymerization has received much less attention, while one of the advantages of hydroxy acids resides in the presence of an electrophile and a nucleophile in a single molecule that makes them ideal A–B type monomers for self-condensation. This review focuses on the preparation of poly(hydroxy acids) by the self-condensation polymerization of hydroxy acids. Moreover, their end-of-life options are also evaluated considering not only their biodegradability but also their potential to be chemically recycled.

Recommended Literature
- [1] Calcium phosphate-based organic–inorganic hybrid nanocarriers with pH-responsive on/off switch for photodynamic therapy†
- [2] Ce dopant effects on NaYF4 particle morphology and optical properties†
- [3] Brownian dynamics simulations of one-patch inverse patchy particles
- [4] Carbon nanotube-conducting polymer composite wires formed by fountain pen growth (FPG) route†
- [5] Atomically-thin molybdenum nitride nanosheets with exposed active surface sites for efficient hydrogen evolution†
- [6] CdS nanoparticle decorated triazine-based COFs with enhanced photocatalytic activity for highly effective degradation of emerging contaminants†
- [7] Changes of lake organic carbon sinks from closed basins since the Last Glacial Maximum and quantitative evaluation of human impacts
- [8] Boronic acid-substituted metal complexes: versatile building blocks for the synthesis of multimetallic assemblies†
- [9] Band convergence in the non-cubic chalcopyrite compounds Cu2MGeSe4†
- [10] Brush-like polymers: design, synthesis and applications










